molecular formula C23H20FN3O4 B11461218 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B11461218
M. Wt: 421.4 g/mol
InChI Key: RBENHJYSIQFDBB-UHFFFAOYSA-N
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Description

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its complex molecular structure, which includes a fluorophenyl group, a quinazolinone core, and a dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazolinone intermediate.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with a dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the dimethoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinazolinone compounds.

Scientific Research Applications

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a tool to study cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide
  • N-[7-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide
  • N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

Uniqueness

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to similar compounds with different substituents. The fluorine atom can influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

Molecular Formula

C23H20FN3O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20FN3O4/c1-30-17-7-15(8-18(11-17)31-2)22(29)27-23-25-12-19-20(26-23)9-14(10-21(19)28)13-3-5-16(24)6-4-13/h3-8,11-12,14H,9-10H2,1-2H3,(H,25,26,27,29)

InChI Key

RBENHJYSIQFDBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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